(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, an iodo-methylphenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-chlorobenzaldehyde and 4-iodo-2-methylaniline. These compounds undergo a series of reactions, including condensation, cyclization, and thiourea formation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2OS/c1-11-10-14(19)7-8-15(11)20-17(23)21-16(22)9-4-12-2-5-13(18)6-3-12/h2-10H,1H3,(H2,20,21,22,23)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJEOBEFGAABK-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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